n-Phenylhexanal hydrazone
Description
Significance of Hydrazones in Modern Organic Synthesis and Chemical Sciences
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. wikipedia.org They are typically formed through the condensation reaction of a ketone or an aldehyde with hydrazine (B178648). wikipedia.orgorganic-chemistry.org This functional group is of paramount importance in contemporary organic synthesis and the broader chemical sciences for several key reasons:
Versatile Intermediates: Hydrazones serve as crucial intermediates in a wide array of chemical transformations. numberanalytics.com They are instrumental in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are significant scaffolds in medicinal chemistry. numberanalytics.comtsijournals.comnaturalspublishing.com The reactivity of the C=N double bond and the presence of nucleophilic nitrogen atoms make hydrazones valuable precursors for constructing complex molecular architectures. numberanalytics.comnaturalspublishing.com
Diverse Reactivity: The hydrazone moiety exhibits a rich and varied reactivity profile. It can participate in condensation reactions, cycloadditions, and other transformations, making it a valuable tool for synthetic chemists. numberanalytics.com Furthermore, hydrazones are key reactants in named reactions like the Wolff-Kishner reduction, the Shapiro reaction, and the Bamford-Stevens reaction, all of which are fundamental transformations in organic synthesis. wikipedia.org
Broad Applications: The applications of hydrazones extend beyond synthetic intermediates. They are utilized in the development of pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.commdpi.com In analytical chemistry, hydrazone derivatives are employed for the detection and quantification of metal ions and organic compounds. dergipark.org.tr Their ability to form stable complexes with metal ions makes them useful as ligands in coordination chemistry. dergipark.org.trphytojournal.com
The structural and reactive diversity of hydrazones has solidified their position as a cornerstone of modern organic and medicinal chemistry. phytojournal.com
Academic Research Perspectives and Focus Areas for n-Phenylhexanal Hydrazone
While the broader class of hydrazones is extensively studied, research on this compound is more focused, exploring its specific chemical properties and potential as a synthetic building block. Academic interest in this particular compound centers on the following areas:
Synthesis and Structural Characterization: The primary synthesis of this compound involves the condensation of hexanal (B45976) with phenylhydrazine (B124118). A notable aspect of its structure is the potential for tautomerization, where it can exist in equilibrium with its more stable azo isomer in solution. This tautomerization can influence its physical and reactive properties. The molecule also possesses both aromatic and aliphatic regions, contributing to its distinct chemical behavior.
Role in Named Reactions: A significant area of academic inquiry is the utility of this compound as a substrate in classic organic reactions. A prime example is the Fischer indole (B1671886) synthesis, a well-established method for preparing indole derivatives. Under acidic conditions and heat, phenylhydrazones like this compound can undergo a sigmatropic rearrangement to form these valuable heterocyclic structures.
Investigation of Isomerism: The orientation around the C=N double bond in this compound gives rise to E and Z isomers. Research efforts are directed towards understanding the isomeric mixture, with some preparations reporting an approximate 70:30 E:Z ratio. The specific isomeric composition can impact the compound's reactivity and its stereochemical outcomes in subsequent reactions.
The table below summarizes the key identification and property data for this compound.
| Identifier | Value |
| IUPAC Name | (E)-1-hexylidene-2-phenylhydrazine |
| CAS Number | 6228-44-0 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Synonyms | Hexanal phenylhydrazone, 1-Hexylidene-2-phenylhydrazine |
This data is compiled from publicly available chemical databases.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-[(E)-hexylideneamino]aniline |
InChI |
InChI=1S/C12H18N2/c1-2-3-4-8-11-13-14-12-9-6-5-7-10-12/h5-7,9-11,14H,2-4,8H2,1H3/b13-11+ |
InChI Key |
BRLDJXRVGFQDAP-ACCUITESSA-N |
Isomeric SMILES |
CCCCC/C=N/NC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC=NNC1=CC=CC=C1 |
Synonyms |
hexanal phenylhydrazone hexanal phenylhydrazone, (E)-isomer hexanal phenylhydrazone, (Z)-isome |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profile of N Phenylhexanal Hydrazone
Detailed Mechanistic Studies of Hydrazone Formation
The synthesis of n-Phenylhexanal hydrazone is a classic condensation reaction between hexanal (B45976), an aldehyde, and phenylhydrazine (B124118). vulcanchem.comfiveable.me This reaction is a subset of imine formation and proceeds through a well-documented, multi-step mechanism that is typically catalyzed by acid. nih.govsoeagra.com
The formation of this compound commences with the nucleophilic attack of the terminal amino group of phenylhydrazine on the electrophilic carbonyl carbon of hexanal. fiveable.mesoeagra.comnumberanalytics.com The reactivity of the carbonyl group is enhanced by protonation of the carbonyl oxygen under acidic conditions. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine (B178648). nih.govnumberanalytics.com
The general mechanism can be described as:
Protonation of the hexanal carbonyl oxygen by an acid catalyst (H-A).
Nucleophilic attack by the lone pair of the terminal nitrogen of phenylhydrazine on the activated carbonyl carbon. soeagra.com
This initial step is reversible and leads to the formation of a protonated tetrahedral intermediate. nih.gov The reaction is generally under general acid catalysis, where a proton is transferred to the carbonyl oxygen concurrently with the nucleophilic attack. nih.gov
Following the nucleophilic attack, a proton transfer event occurs, resulting in a neutral tetrahedral intermediate known as a carbinolamine or aminomethanol (B12090428). vulcanchem.comnih.govsoeagra.com This intermediate is generally unstable and not isolated. thebrpi.org
The mechanism proceeds as follows:
The initial nucleophilic attack forms a protonated carbinolamine.
Deprotonation of the nitrogen atom and protonation of the oxygen atom (often facilitated by solvent or catalyst) yields the neutral carbinolamine intermediate. nih.gov
The crucial next step is the acid-catalyzed dehydration (elimination of a water molecule) from the carbinolamine. The hydroxyl group is protonated to form a good leaving group (-OH2+). nih.govsoeagra.com
Subsequent elimination of water and deprotonation results in the formation of the stable C=N double bond characteristic of the this compound. fiveable.menih.gov
Kinetic studies of hydrazone formation reveal that the reaction rate and the rate-determining step (RDS) are highly dependent on the pH of the reaction medium. vulcanchem.comnumberanalytics.com There is an optimal pH for the reaction, typically in the weakly acidic range (around 4.5), which represents a balance between having a sufficient concentration of the free (more nucleophilic) hydrazine and providing enough acid catalysis for the dehydration step. nih.govnih.gov
At low pH (e.g., < 4-5): The concentration of the unprotonated, nucleophilic form of phenylhydrazine is significantly reduced because hydrazines are basic and will be protonated. In this regime, the initial nucleophilic attack on the carbonyl carbon (formation of the tetrahedral intermediate) becomes the rate-determining step. vulcanchem.comnih.gov
At moderately acidic to neutral pH (e.g., > 5-7): There is a higher concentration of the free hydrazine available for the initial attack. Under these conditions, the acid-catalyzed dehydration of the tetrahedral intermediate becomes the rate-limiting step. vulcanchem.comnih.govacs.orgresearchgate.net
The influence of pH on the rate-determining step is a hallmark of carbonyl condensation reactions. Research on analogous phenylhydrazone formations has established this pH-dependent shift in the kinetic bottleneck. vulcanchem.com
Table 1: pH-Dependence of the Rate-Determining Step in Hydrazone Formation
| pH Range | Protonation State of Hydrazine | Rate-Determining Step | Rationale |
| Low pH (< 5) | Mostly protonated (less nucleophilic) | Nucleophilic attack | The low concentration of the free nucleophile slows the initial addition step, making it rate-limiting. vulcanchem.comnih.gov |
| Mid pH (> 5) | Mostly unprotonated (nucleophilic) | Dehydration of intermediate | The initial attack is fast, but the subsequent elimination of water requires acid catalysis and becomes the slower, rate-limiting step. vulcanchem.comnih.gov |
Intrinsic Chemical Reactivity of the Hydrazone Moiety
The hydrazone linkage (-C=N-N-) in this compound is a versatile functional group with distinct reactivity patterns, including susceptibility to hydrolysis and various oxidative transformations.
The formation of hydrazones is a reversible process, meaning that the C=N bond in this compound can be cleaved by hydrolysis to regenerate the parent aldehyde (hexanal) and hydrazine (phenylhydrazine). nih.govwikipedia.org This reaction is essentially the microscopic reverse of the formation mechanism.
The process is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. nih.govthebrpi.org The stability of the hydrazone bond is significantly influenced by pH. While the bond is relatively stable at neutral and basic pH, it is labile in acidic aqueous environments. wikipedia.orgresearchgate.net
Compared to simple imines (C=N-R), hydrazones exhibit greater hydrolytic stability. This is attributed to the electronic effect of the adjacent nitrogen atom, which delocalizes electron density onto the imine carbon, reducing its electrophilicity and thus its susceptibility to attack by water. nih.gov Acylhydrazones are generally more stable than alkylhydrazones.
Table 2: Comparative Hydrolytic Stability of Imines, Hydrazones, and Oximes
| Conjugate Type | General Structure | Relative Hydrolytic Stability | Rationale |
| Imine | R₂C=N-R' | Low | The carbon of the C=N bond is highly electrophilic. nih.govnih.gov |
| Alkylhydrazone | R₂C=N-NHR' | Moderate | The lone pair on the second nitrogen atom delocalizes electron density, reducing the electrophilicity of the imine carbon. nih.gov |
| Acylhydrazone | R₂C=N-NHC(=O)R' | High | The electron-withdrawing acyl group further stabilizes the hydrazone linkage. nih.gov |
| Oxime | R₂C=N-OR' | Very High | The high electronegativity of the oxygen atom significantly reduces the basicity of the imine nitrogen, hindering the initial protonation required for hydrolysis. nih.govnih.gov |
Studies comparing isostructural conjugates have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones at similar pD. nih.gov
The hydrazone moiety is susceptible to a variety of oxidative transformations, which can be initiated by chemical reagents or enzymes. mdpi.comnih.gov These reactions can lead to the formation of diverse molecular structures.
A notable reaction of this compound is its enzyme-catalyzed oxidation. Research has shown that it acts as a mechanism-based inactivator of soybean lipoxygenase-1. vulcanchem.com In the presence of oxygen, the enzyme catalyzes the oxidation of this compound to its corresponding α-azo hydroperoxide derivative, C₅H₁₁CH(OOH)N=NC₆H₅. vulcanchem.com This product is itself a potent inactivator of the enzyme. vulcanchem.com
More general oxidative reactions of hydrazones include:
Oxidation to Diazo Compounds: In the presence of oxidants like lead tetraacetate, manganese dioxide, or via electrochemical methods, hydrazones can be dehydrogenated to form diazo compounds. nih.govdcu.ie
Oxidative Cyclization: When the hydrazone contains appropriate functional groups, oxidation can trigger an intramolecular cyclization. For example, the electrochemical oxidation of certain ketone-derived N-phenylhydrazones can lead to the formation of triazolopyridinium salts. nih.gov
Oxidation to Azines: Under some conditions, oxidation can lead to the formation of azine derivatives (R₂C=N-N=CR₂). nih.gov
Conversion to Hydrazide Linkages: Mild oxidation can convert a hydrazone-linked framework into a more stable hydrazide-linked structure. acs.org
These oxidative pathways highlight the rich reactivity of the hydrazone group in this compound, making it a versatile intermediate in various chemical transformations.
Reductive Pathways of the Carbon-Nitrogen Double Bond
The carbon-nitrogen double bond (C=N) in this compound is a key site of reactivity, susceptible to reduction under various conditions to form the corresponding hydrazine derivative. The hydrogenation of C=N bonds is a fundamental process for synthesizing amines and their derivatives. wikipedia.org This transformation can be achieved through several methods, including catalytic hydrogenation or the use of chemical reducing agents.
In catalytic hydrogenation, hydrogen gas (H₂) is employed in the presence of a transition metal catalyst. The reaction mechanism can proceed through different pathways, including inner-sphere or outer-sphere mechanisms, where the imine substrate may or may not directly coordinate with the metal center. wikipedia.org For this compound, this would involve the addition of two hydrogen atoms across the C=N bond to yield n-Phenyl-N'-(hexyl)hydrazine.
Chemical reductions offer an alternative route. Reagents like sodium borohydride, while generally not strong enough to reduce imines, can reduce the more reactive iminium ions. wikipedia.org Stronger hydride donors, such as lithium aluminum hydride, can also be effective. These reagents deliver a hydride to the carbon atom of the C=N bond, followed by protonation of the nitrogen atom to complete the reduction.
A significant reductive pathway for the C=N bond is observed in the Wolff-Kishner reduction, where the ultimate outcome is the complete deoxygenation of the original carbonyl group to a methylene (B1212753) (-CH₂-) group. wikipedia.orgmasterorganicchemistry.com This multi-step process, detailed below, effectively reduces the C=N bond to a C-N single bond in an intermediate step before cleavage. masterorganicchemistry.combyjus.com
Table 1: Comparison of Reductive Methods for the C=N Bond
| Method | Reagent(s) | Product from this compound | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | n-Phenyl-N'-(hexyl)hydrazine | Involves addition of H₂ across the double bond. wikipedia.org |
| Hydride Reduction | LiAlH₄, NaBH₄ (under specific conditions) | n-Phenyl-N'-(hexyl)hydrazine | Involves nucleophilic attack by a hydride ion. wikipedia.org |
| Wolff-Kishner Reduction | Base (e.g., KOH), Heat | n-Hexylbenzene | Complete reduction of the carbonyl group to a methylene group via C=N bond reduction and subsequent N-N bond cleavage. wikipedia.orgbyjus.com |
Reductions Involving the Nitrogen-Nitrogen Single Bond
The nitrogen-nitrogen (N-N) single bond in hydrazones and their derivatives is also a site for reductive cleavage, although this is less common than C=N bond reduction. The cleavage of the N-N bond is a key step in several important reactions. Nature utilizes the formation and cleavage of N-N bonds in the metabolic pathways of various microorganisms, often involving metalloenzymes. nih.gov
In synthetic chemistry, the most prominent example of N-N bond cleavage in a hydrazone derivative is during the final stages of the Wolff-Kishner reduction. After the initial formation of the hydrazone and subsequent deprotonation and protonation steps, a diimide anion intermediate is formed. wikipedia.org The collapse of this intermediate involves the irreversible loss of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction to completion. alfa-chemistry.comlumenlearning.com This step effectively cleaves the N-N bond, leading to the formation of a carbanion that is subsequently protonated to yield the final alkane product. masterorganicchemistry.combyjus.com
Reductive elimination of N-N bonds can also be observed in reactions involving metal complexes, though this is more studied in the context of other nitrogen-containing compounds like sulfonamides. nih.gov For this compound, the primary context for N-N bond reduction is within the mechanistic framework of the Wolff-Kishner reaction, leading to the formation of n-hexylbenzene and nitrogen gas.
Established Chemical Transformations Involving this compound as an Intermediate
Hydrazones are versatile intermediates in organic synthesis, participating in a variety of transformations that lead to alkanes, alkenes, and other functionalized molecules. wikipedia.orgnaturalspublishing.com this compound can serve as the starting point for several such classical name reactions.
Wolff-Kishner Reduction Mechanism and Applications
The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under strongly basic conditions. alfa-chemistry.comnrochemistry.com The reaction is particularly useful for substrates that are sensitive to acid, making it a complementary method to the Clemmensen reduction. alfa-chemistry.com The process begins with the formation of a hydrazone, which can either be generated in situ or, advantageously, be used as a pre-formed substrate like this compound. wikipedia.orgstackexchange.com Using a pre-formed hydrazone can lead to shorter reaction times and milder conditions. byjus.com
The mechanism proceeds in a high-boiling solvent like diethylene glycol with a strong base such as potassium hydroxide (B78521) (KOH). masterorganicchemistry.combyjus.com
Deprotonation: The base removes a proton from the terminal nitrogen of the hydrazone, forming a hydrazone anion. wikipedia.orgbyjus.com
Protonation: The resulting anion rearranges, and the carbon atom is protonated by a solvent molecule (e.g., water formed during the reaction). byjus.com This step is often the rate-determining step. wikipedia.orgnrochemistry.com
Second Deprotonation: The base removes the second, less acidic proton from the nitrogen, forming a diimide anion. wikipedia.orgbyjus.com
Elimination of Nitrogen: This intermediate collapses, irreversibly releasing a molecule of nitrogen gas (N₂), a very stable molecule, which provides the thermodynamic driving force for the reaction. masterorganicchemistry.comlumenlearning.com This results in the formation of a carbanion.
Final Protonation: The carbanion is rapidly protonated by the solvent to yield the final alkane product. byjus.com
For this compound, this reaction would yield n-hexylbenzene.
Table 2: Key Parameters of the Wolff-Kishner Reduction
| Parameter | Description |
|---|---|
| Substrate | This compound (pre-formed) |
| Reagents | Strong base (e.g., KOH, NaOH) alfa-chemistry.com |
| Solvent | High-boiling polar solvent (e.g., diethylene glycol, DMSO) byjus.comalfa-chemistry.com |
| Key Intermediates | Hydrazone anion, Diimide anion, Carbanion wikipedia.orgbyjus.com |
| Driving Force | Irreversible formation of nitrogen gas (N₂) lumenlearning.com |
| Product | n-Hexylbenzene |
Shapiro Reaction Pathways and Regioselectivity
The Shapiro reaction converts tosylhydrazones (p-toluenesulfonylhydrazones) into alkenes. wikipedia.org Therefore, to utilize this reaction, this compound must first be converted to its corresponding tosylhydrazone by reaction with p-toluenesulfonyl chloride. The Shapiro reaction employs at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.orgddugu.ac.in
The mechanism is as follows:
First Deprotonation: The first equivalent of the strong base deprotonates the N-H of the tosylhydrazone. ddugu.ac.inunirioja.es
Second Deprotonation (α-Deprotonation): The second equivalent of base removes a proton from the carbon atom alpha to the hydrazone group. ddugu.ac.inunirioja.es
Elimination: The resulting dianion undergoes elimination, losing the tosyl group (as p-toluenesulfinate) and a molecule of nitrogen gas. ddugu.ac.inunirioja.es
Vinyllithium (B1195746) Formation: This elimination generates a vinyllithium intermediate. wikipedia.orgunirioja.es
Quenching: The vinyllithium species is then quenched with an electrophile, most commonly water or an acid, to produce the final alkene. ddugu.ac.inunirioja.es
A key feature of the Shapiro reaction is its regioselectivity. The second deprotonation preferentially occurs at the less sterically hindered α-carbon, leading to the formation of the less substituted (kinetic) alkene as the major product. alfa-chemistry.comadichemistry.com For n-Phenylhexanal tosylhydrazone, deprotonation would occur on the methylene group of the hexyl chain, leading to 1-phenylhept-1-ene upon quenching.
Bamford-Stevens Reaction and Olefin Formation
The Bamford-Stevens reaction is another method for converting tosylhydrazones to alkenes, but it typically uses weaker bases (e.g., sodium methoxide) and protic or aprotic solvents under thermal conditions. adichemistry.comwikipedia.orgyoutube.com Like the Shapiro reaction, it requires the conversion of this compound to its tosylhydrazone derivative.
The mechanism of the Bamford-Stevens reaction differs significantly based on the solvent used: adichemistry.comwikipedia.org
In Protic Solvents (e.g., ethylene (B1197577) glycol): The base deprotonates the tosylhydrazone, which then eliminates the tosyl group to form a diazo compound intermediate. adichemistry.com This diazo species is protonated by the solvent to form a diazonium ion, which then loses N₂ to generate a carbenium ion. adichemistry.comyoutube.com Elimination of a proton from this carbocation yields the alkene.
In Aprotic Solvents (e.g., diglyme): The diazo intermediate formed after deprotonation and elimination decomposes directly upon heating, losing N₂ to form a carbene. adichemistry.comwikipedia.org The carbene then rearranges, typically via a 1,2-hydride shift, to form the alkene.
In contrast to the Shapiro reaction, the Bamford-Stevens reaction generally favors the formation of the more substituted, thermodynamically stable alkene. alfa-chemistry.comadichemistry.com This is because the reaction proceeds through intermediates (carbenium ion or carbene) that allow for rearrangement to the more stable product. For n-Phenylhexanal tosylhydrazone, this would likely lead to a mixture of E/Z isomers of 1-phenylhept-2-ene as the major product.
Table 3: Comparison of Shapiro and Bamford-Stevens Reactions
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
|---|---|---|
| Base | Strong alkyllithium (≥2 equiv.) wikipedia.orgddugu.ac.in | Weaker alkoxides (e.g., NaOMe) adichemistry.comwikipedia.org |
| Key Intermediate | Vinyllithium dianion wikipedia.orgunirioja.es | Diazo compound, then carbene or carbenium ion adichemistry.comwikipedia.org |
| Regioselectivity | Forms less substituted (kinetic) alkene alfa-chemistry.comorganic-chemistry.org | Forms more substituted (thermodynamic) alkene alfa-chemistry.comadichemistry.com |
| Product from n-Phenylhexanal tosylhydrazone | 1-Phenylhept-1-ene | 1-Phenylhept-2-ene (major) |
Hydrazone Iodination Reactions
The iodination of hydrazones, often called the Barton vinyl iodine procedure, is a reaction that converts a hydrazone directly into a vinyl iodide. wikipedia.org This transformation is carried out using iodine and a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). wikipedia.org
The accepted mechanism for this reaction involves several steps:
Oxidation: The hydrazone is first oxidized by iodine to form a diazo intermediate. wikipedia.org The reaction of hydrazones with iodine can lead to diazo intermediates that can be trapped. rsc.org
Electrophilic Attack: A second molecule of iodine acts as an electrophile, attacking the diazo compound.
Elimination: This is followed by the displacement of nitrogen gas (N₂) to generate an iodocarbonium ion. wikipedia.org
Product Formation: This reactive intermediate can then undergo one of two pathways. If the reaction site is not sterically hindered, another iodide ion can attack to form a gem-diiodide. More commonly, an elimination of a proton occurs to yield the vinyl iodide product. wikipedia.org
When this compound is subjected to these conditions, it would be expected to produce (E/Z)-1-iodo-1-phenylhept-1-ene. Vinyl iodides are valuable synthetic intermediates, particularly for use in transition-metal-catalyzed cross-coupling reactions. wikipedia.org
Stereochemical Aspects and Isomerization Dynamics
The stereochemistry of this compound is centered around the carbon-nitrogen double bond (C=N), which gives rise to geometric isomers, designated as E and Z. The spatial arrangement of the substituents attached to the C=N bond dictates the isomer, and the interconversion between these isomers is a dynamic process influenced by several factors.
The E/Z isomerization of the C=N double bond in hydrazones like this compound is a well-documented phenomenon that can be induced thermally or photochemically. mdpi.com The presence of a lone pair of electrons on the amino nitrogen atom (N-NH) decreases the double-bond character of the C=N bond through resonance, which in turn lowers the energy barrier for isomerization compared to imines. mdpi.com
Two primary mechanisms are proposed for this isomerization process:
Rotation Mechanism: This pathway involves rotation around the C-N single bond after a temporary shift of the pi-electrons of the double bond. This mechanism often proceeds through a polar transition state, and its rate can be influenced by solvent polarity. acs.org For many hydrazones, particularly those with intramolecular hydrogen bonding capabilities or in polar solvents, the rotation mechanism is considered predominant. acs.orgnih.gov
Inversion Mechanism: This mechanism involves the lateral "inversion" of the substituent at the nitrogen atom through a linear and nonpolar transition state. The rate of this process is generally less sensitive to the polarity of the solvent. acs.org
In the case of this compound, the E isomer, where the bulky phenyl and hexyl groups are on opposite sides of the C=N bond, is generally expected to be the thermodynamically more stable form due to reduced steric hindrance. The Z isomer would experience greater steric repulsion between the phenyl group and the alkyl chain. The interconversion from the less stable Z isomer to the more stable E isomer is a spontaneous thermal process. nih.gov The rate of this thermal equilibration can be studied using techniques like ¹H NMR spectroscopy by monitoring the signals of the distinct protons in each isomeric form over time. scielo.brethz.ch
Photochemical isomerization, on the other hand, can often be used to convert the thermodynamically stable E isomer into the metastable Z isomer by irradiating the sample with light of a specific wavelength. mdpi.comscielo.br The system can then thermally revert to the E isomer in the dark.
Table 1: General Kinetic Data for E/Z Isomerization of Hydrazones (Illustrative Examples) Note: Data for this compound is not readily available in the literature. The following table provides representative first-order kinetic constants for the isomerization of other hydrazone compounds to illustrate the typical range of rates.
| Hydrazone Derivative | Solvent | Isomerization Process | Rate Constant (k) [min⁻¹] | Reference |
| Hydrazone derivative of 2-quinolinecarboxaldehyde | DMSO-d₆ | E → Z (Photochemical) | 0.0328 | scielo.br |
| Hydrazone derivative of 6-bromo-2-pyridinecarboxaldehyde | CD₃OD | E → Z (Photochemical) | 0.0799 | scielo.br |
| Hydrazone derivative of 6-bromo-2-pyridinecarboxaldehyde | DMSO-d₆ | E → Z (Photochemical) | 0.0183 | scielo.br |
This table is for illustrative purposes and shows kinetic data for different hydrazone systems to provide context for the isomerization process.
The configurational stability of hydrazone isomers is significantly influenced by the electronic and steric nature of the substituents on both the carbonyl carbon and the hydrazine nitrogen.
For this compound, the key substituents are the n-hexyl group derived from the aliphatic aldehyde and the phenyl group on the hydrazine nitrogen.
Effect of the Aldehyde-Derived Group (n-Hexyl): Hydrazones derived from aliphatic aldehydes are generally considered to be less stable than those from aromatic aldehydes. researchgate.net The n-hexyl group is a simple alkyl chain and does not provide any electronic stabilization through conjugation. Its primary influence is steric. The bulkiness of the hexyl group contributes to the preference for the E configuration to minimize steric strain.
Effect of the Hydrazine-Derived Group (Phenyl): The phenyl group on the hydrazine nitrogen has a more complex influence. Its electronic properties can modulate the stability of the isomers and the barrier to isomerization.
Electronic Effects: The phenyl group can engage in resonance with the hydrazone moiety. Electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density on the C=N bond and the acidity of the N-H proton. semanticscholar.orgmdpi.com For an unsubstituted phenyl group as in this compound, its electronic character influences the C=N bond order and, consequently, the rotational energy barrier.
Steric Effects: The phenyl group is sterically more demanding than a simple hydrogen atom. This steric bulk is a major factor in destabilizing the Z isomer of this compound.
Computational studies on various substituted hydrazones have shown that both electron-donating and electron-withdrawing groups on an aryl ring can, in some cases, strengthen intramolecular interactions that stabilize one isomer over the other. mdpi.com While this compound lacks the specific intramolecular hydrogen bonding often studied in molecular switches, the fundamental principle that substituents dictate the energetic landscape of the isomers holds true. semanticscholar.orgmdpi.com The stability difference between the E and Z isomers will determine their equilibrium ratio. For simple aliphatic hydrazones, the E isomer is typically favored by several kcal/mol.
Derivatization and Functionalization Strategies for Hydrazone Scaffolds
Synthesis of Substituted n-Phenylhexanal Hydrazone Analogs
The synthesis of substituted this compound analogs can be achieved through several established routes. The most direct method involves the condensation reaction between an aldehyde or ketone and a hydrazine (B178648). numberanalytics.com To create analogs of this compound, one can either react hexanal (B45976) with a series of substituted phenylhydrazines or react n-phenylhydrazine with a series of substituted hexanals.
For instance, introducing substituents on the aromatic ring is accomplished by using commercially available substituted phenylhydrazines. The reaction with hexanal, typically catalyzed by a small amount of acid, yields the corresponding substituted this compound. Similarly, modifications to the alkyl chain can be made by synthesizing substituted aldehydes first, followed by condensation with phenylhydrazine (B124118). A variety of solvents and conditions can be employed, including refluxing in ethanol (B145695), to drive the condensation to completion. epstem.net The general synthesis is shown below:
Scheme 1: General Synthesis of Substituted Hydrazones
Where R can be a modified hexyl group and R' can be a substituted phenyl group, or vice-versa.
Recent methodologies have focused on developing more efficient and environmentally benign procedures. These include microwave-assisted synthesis, which can reduce reaction times and increase yields, and catalyst-free reactions in aqueous environments. nih.govorganic-chemistry.org
Table 1: Examples of Hydrazone Synthesis Conditions
| Carbonyl Compound | Hydrazine Derivative | Conditions | Yield | Reference |
| Various Aldehydes | Isonicotinic hydrazide | Ethanol, reflux, 2-20h | Not specified | epstem.net |
| Substituted Aldehydes | 4-hydroxybenzohydrazide | Ethanol, reflux, 4-5h | 72-88% | japsonline.com |
| Aromatic Aldehydes | Benzoic acid hydrazide | Methanol (B129727), H₂SO₄ (cat.), reflux | Not specified | ekb.eg |
| 2-methyl-1,4-naphthoquinone | Various hydrazides | Ethanol, TFA (cat.), 90°C, 24-72h | 76-85% | acgpubs.org |
Formation of N,N-Dialkylhydrazones and Tosylhydrazones
Further functionalization of the hydrazone moiety itself leads to important synthetic intermediates like N,N-dialkylhydrazones and N-tosylhydrazones.
N,N-Dialkylhydrazones are typically synthesized by reacting a carbonyl compound, such as hexanal, with a 1,1-disubstituted hydrazine (e.g., N,N-dimethylhydrazine). wikipedia.orgresearchgate.net Alternatively, a pre-formed hydrazone can undergo N-alkylation. A base-promoted tandem condensation and N-alkylation reaction of aldehydes and hydrazines with alkyl halides provides a one-pot method to produce trisubstituted hydrazones in good yields. organic-chemistry.orgorganic-chemistry.org The cleavage of the N,N-dialkylhydrazone moiety to regenerate the carbonyl group can be achieved through various oxidative, hydrolytic, or reductive methods. nih.gov
Tosylhydrazones are a particularly stable and useful class of hydrazone derivatives, often serving as precursors to diazo compounds and carbenes. nih.govwikipedia.orgmdpi.com They are readily prepared by the condensation of an aldehyde or ketone with p-toluenesulfonylhydrazide (TsNHNH₂), often in an alcohol solvent with acid catalysis. wikipedia.org Solvent-free grinding methods have also been developed, offering a rapid and efficient synthesis at room temperature. nih.gov
Table 2: Selected Methods for N-Tosylhydrazone Synthesis
| Carbonyl Compound | Reagents | Conditions | Key Feature | Reference |
| Camphor | Tosylhydrazine, HCl | Ethanol | Standard acid catalysis | wikipedia.org |
| Various Aromatic Aldehydes | Tosylhydrazine | Solvent-free, grinding, rt, 1 min | Rapid, clean process | nih.gov |
| (E)-Chalcone derivative | Tosylhydrazine | Methanol, 65°C then rt | Mild conditions for complex substrates | mdpi.com |
Acyl Hydrazone Synthesis and Subsequent Transformations
Acyl hydrazones, also known as N-acylhydrazones (NAH), are synthesized by the condensation of hydrazides with aldehydes or ketones, or by the acylation of a pre-formed hydrazone using an acylating agent like an acyl chloride or anhydride. nih.govekb.eg These compounds are recognized as a valuable framework in medicinal chemistry and are pivotal intermediates for synthesizing various heterocycles. nih.govmdpi.com
The synthesis is often a straightforward one-pot reaction. For example, activated amides can react with hydrazine and a carbonyl compound to form acyl hydrazones. organic-chemistry.org Microwave-assisted methods have been shown to be effective, reducing reaction times and improving yields. nih.gov
Once formed, acyl hydrazones can undergo a variety of subsequent transformations. A prominent reaction is their oxidative cyclization to form 1,3,4-oxadiazole (B1194373) derivatives, a reaction that highlights their utility as synthetic precursors. nih.govmdpi.com
Heterocyclic Ring Annulation and Cyclization Reactions
Hydrazones are excellent synthons for constructing nitrogen-containing heterocycles, as they can readily participate in intramolecular and intermolecular cyclization reactions. researchgate.netrsc.org
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are commonly synthesized from hydrazones. mdpi.com A primary method is the cyclocondensation reaction between a hydrazine or hydrazone and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. mdpi.comnih.gov
For this compound, a reaction with a 1,3-dicarbonyl compound would lead to the formation of a polysubstituted pyrazole. Another powerful approach is the [3+2] cycloaddition reaction, where the hydrazone can act as a 1,3-dipole precursor. numberanalytics.comgrowingscience.com For instance, in the presence of an oxidizing agent, a hydrazone can form a nitrilimine, which then undergoes cycloaddition with an alkene or alkyne to yield pyrazolines or pyrazoles, respectively. growingscience.com
Table 3: Methods for Pyrazole Synthesis from Hydrazone Scaffolds
| Hydrazone Type | Reaction Partner | Conditions/Catalyst | Product Type | Reference |
| Hydrazone derivatives | N-phenylvalerolactam | Amberlyst A26, ultrasonic irradiation | Pyrazole derivatives | growingscience.com |
| Arylhydrazine | α,β-ethylenic ketone | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | nih.gov |
| N-monosubstituted hydrazones | Nitroolefins | One-pot, regioselective | Substituted pyrazoles | organic-chemistry.org |
| β,γ-unsaturated hydrazones | - | Cu-catalyzed aerobic oxidation | Pyrazole derivatives | organic-chemistry.org |
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, and its partially saturated form, the oxadiazoline, is also of significant interest. The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acyl hydrazones. nih.govorganic-chemistry.org
To form an oxadiazoline from this compound, the parent hydrazone would first be acylated to form an N-acyl hydrazone (as described in section 4.3). This intermediate can then be cyclized. A widely used method for synthesizing 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines involves the cyclization of the corresponding hydrazide–hydrazone in neat acetic anhydride. mdpi.com Electrochemical methods have also been developed, using a redox mediator like DABCO for a mild oxidative cyclization of N-acyl hydrazones to 1,3,4-oxadiazoles. nih.gov
Table 4: Synthesis of 1,3,4-Oxadiazole/Oxadiazoline Derivatives from Acyl Hydrazones
| Hydrazone Precursor | Reagent/Condition | Product | Yield | Reference |
| Hydrazide-hydrazones | Acetic anhydride, neat | 3-acetyl-1,3,4-oxadiazolines | 10-35% | mdpi.com |
| N-acyl hydrazones | Electrochemical oxidation, DABCO | 2,5-disubstituted 1,3,4-oxadiazoles | Up to 83% | nih.gov |
| Aroyl hydrazones | Fe(III)/TEMPO, O₂ | 2,5-disubstituted 1,3,4-oxadiazoles | High | organic-chemistry.org |
The hydrazone scaffold is also a versatile starting point for the synthesis of four-membered heterocyclic rings like azetidinones (β-lactams) and thiazolidinones, which are core structures in many pharmaceutically important compounds.
Azetidinones : The synthesis of the azetidinone ring onto a hydrazone can be achieved via the Staudinger cycloaddition. This [2+2] cycloaddition reaction occurs between a ketene (B1206846) (generated in situ from an acyl chloride and a tertiary amine like triethylamine) and the imine double bond (C=N) of the hydrazone. The reaction of this compound with chloroacetyl chloride in the presence of a base would yield a 1,3,4-trisubstituted azetidin-2-one.
Thiazolidinones : 4-Thiazolidinones can be synthesized by the reaction of the hydrazone with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). The reaction involves the cycloaddition of the thiol group across the imine bond, followed by intramolecular cyclization via dehydration. This reaction, when applied to this compound, would produce a 2-(pentyl)-3-(phenylamino)thiazolidin-4-one derivative. The reaction is typically carried out by refluxing the reactants in a solvent like benzene (B151609) or toluene (B28343) with azeotropic removal of water.
Synthesis of Triazine-Based Architectures
The hydrazone moiety is a versatile functional group for the synthesis of various heterocyclic systems, including triazines. The general and widely adopted strategy for synthesizing triazine-based hydrazone derivatives involves the condensation of a hydrazine-substituted triazine with a suitable aldehyde or ketone. nih.govmdpi.comnih.govnih.gov While specific literature detailing the synthesis of a triazine architecture directly from this compound is not prevalent, the established methodologies are broadly applicable.
One common pathway begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a stable and commercially available reagent. mdpi.com The chlorine atoms on the s-triazine ring can be substituted sequentially. Typically, two chlorine atoms are first replaced by reacting cyanuric chloride with various amines. The remaining chlorine atom is then substituted with hydrazine hydrate (B1144303) to yield a 2-hydrazino-4,6-disubstituted-s-triazine intermediate. mdpi.comnih.gov The final step is the acid-catalyzed condensation of this triazine-hydrazine precursor with an aldehyde, such as hexanal, or a ketone to furnish the target triazine-hydrazone derivative. nih.govjyu.fipensoft.net
Another approach involves building the 1,2,4-triazine (B1199460) ring first, followed by functionalization. For instance, a multi-step synthesis can start from the condensation of benzil (B1666583) with thiosemicarbazide, which, after subsequent reaction with hydrazine hydrate, forms a hydrazine-substituted 1,2,4-triazine ring. mdpi.com This intermediate can then be reacted with a range of aldehydes to produce the final triazine-hydrazone compounds. mdpi.com The reaction of C-glycosyl formamidrazones with 1,2-dicarbonyl compounds also yields 3-substituted-1,2,4-triazines. mdpi.com
These synthetic routes are highly modular, allowing for the introduction of diverse substituents onto both the triazine core and the hydrazone moiety, thereby enabling the creation of a large library of compounds.
Table 1: Examples of Synthesized Triazine-Hydrazone Derivatives
| Triazine Precursor | Carbonyl Compound | Resulting Structure Class | Reference |
|---|---|---|---|
| 6-hydrazino-2,4-disubstituted-s-triazine | p-substituted benzaldehydes | s-Triazine hydrazone derivatives | nih.gov |
| s-triazine hydrazine precursors | Isatin (B1672199) derivatives | Isatin-s-triazine hydrazone derivatives | jyu.fi |
| 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one | Various aldehydes and ketones | 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H- Current time information in Bangalore, IN.wikipedia.orgresearchgate.nettriazin-5-ones | pensoft.net |
| C-Glycosyl formamidrazones | 1,2-Dicarbonyl derivatives | 3-Glycopyranosyl-1,2,4-triazines | mdpi.com |
Exploration of Hydrazones as Chiral Auxiliaries in Asymmetric Synthesis
Hydrazones serve as powerful tools in asymmetric synthesis when a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. wikipedia.orgdu.ac.in The most prominent examples are the SAMP and RAMP hydrazone methodologies, pioneered by E. J. Corey and Dieter Enders, which facilitate the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgnih.gov
The term "this compound" describes a molecule formed from achiral phenylhydrazine and achiral hexanal, and thus it is not itself a chiral auxiliary. However, the underlying chemistry of the hydrazone functional group is central to this application. By forming a hydrazone from a chiral hydrazine, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP), and an achiral aldehyde or ketone, a chiral substrate is created. wikipedia.org
The general mechanism for asymmetric alkylation proceeds in a three-step sequence: wikipedia.org
Hydrazone Formation: A ketone or aldehyde is condensed with a chiral hydrazine (e.g., SAMP or RAMP) to form a chiral hydrazone.
Asymmetric Alkylation: The chiral hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This generates a resonance-stabilized azaenolate. wikipedia.org The chiral auxiliary, through steric hindrance and chelation with the lithium cation, effectively shields one face of the azaenolate. nih.govchemtube3d.com Consequently, an incoming electrophile, such as an alkyl halide, preferentially attacks from the less hindered face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. nih.gov
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired α-substituted chiral ketone or aldehyde. This cleavage can be achieved through methods like ozonolysis or hydrolysis with a mild acid, such as aqueous oxalic acid, which often allows for the recovery and recycling of the valuable auxiliary. wikipedia.orgresearchgate.netthieme-connect.com
This methodology has proven to be highly effective, consistently affording products with excellent diastereomeric and enantiomeric excess. The stereochemical predictability is a key advantage; by choosing either SAMP or RAMP, chemists can selectively synthesize the desired enantiomer of the target molecule. nih.gov The versatility of this method has been demonstrated in the synthesis of numerous complex natural products. wikipedia.orgresearchgate.net
Table 2: Representative Asymmetric α-Alkylations via Chiral Hydrazones
| Carbonyl Compound | Chiral Auxiliary | Electrophile | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | SAMP | Iodomethane | 70 | >95 (ee) | researchgate.net |
| Cyclohexanone | SAMP | Iodoethane | 75 | >99 (ee) | researchgate.net |
| 3-Pentanone | SAMP | Ethyl Bromoacetate | 60 | ≥96 (de) | mit.edu |
| Oxetan-3-one | SAMP | Benzyl (B1604629) bromide | 63 | 84 (ee) | acs.org |
| Propanal | SAMP | Iodomethane | 60 | ≥95 (de) | mit.edu |
Spectroscopic Characterization Methodologies Applied to N Phenylhexanal Hydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of n-Phenylhexanal hydrazone, offering detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Insights
The ¹H NMR spectrum of this compound provides characteristic signals for each type of proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The phenyl group protons typically appear in the aromatic region, from approximately 6.8 to 7.4 ppm. The N-H proton signal is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing downfield. The azomethine proton (-CH=N-) signal is a key diagnostic peak, typically found between 7.0 and 8.0 ppm. The protons of the hexyl chain resonate in the upfield region of the spectrum. The terminal methyl group (CH₃) appears as a triplet around 0.9 ppm, while the methylene (B1212753) (CH₂) groups produce multiplets between approximately 1.3 and 2.4 ppm. The methylene group adjacent to the imine carbon is expected to be the most deshielded of the alkyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.4 | Multiplet |
| NH | Variable (e.g., 7.5 - 8.5) | Broad Singlet |
| -CH=N- | 7.0 - 8.0 | Triplet |
| -N=CH-CH₂ - | 2.2 - 2.4 | Quartet |
| -(CH₂)₃- | 1.3 - 1.6 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides direct information about the carbon framework of this compound. Phenylhydrazones of aliphatic aldehydes show characteristic chemical shifts for the iminyl carbon. acs.org
The carbon of the C=N double bond is particularly diagnostic, resonating in the range of 135-145 ppm. The aromatic carbons of the phenyl ring typically appear between 110 and 150 ppm. ucl.ac.uk The carbons of the hexyl chain are found in the aliphatic region, with the terminal methyl carbon being the most shielded (lowest chemical shift, around 14 ppm) and the carbon adjacent to the imine group being the most deshielded of the alkyl carbons (around 30-40 ppm). compoundchem.comoregonstate.educhemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N | ~145 |
| Aromatic C-H | 112 - 129 |
| -C=N- | 135 - 145 |
| -N=CH-C H₂- | 30 - 40 |
| -(CH₂)₃- | 22 - 32 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the azomethine proton and the adjacent methylene protons of the hexyl chain, as well as sequential correlations between the protons along the hexyl chain. It would also reveal the coupling network within the phenyl ring. researchgate.netresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹J-coupling). libretexts.org It would definitively link each proton signal of the hexyl chain and the phenyl ring to its corresponding carbon signal, confirming the assignments in the ¹H and ¹³C spectra. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The spectrum would prominently feature a sharp absorption band for the N-H stretch, typically in the region of 3300-3350 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl group are found just below 3000 cm⁻¹. A key diagnostic peak is the C=N (imine) stretching vibration, which is expected to appear in the range of 1600-1650 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3350 | Medium-Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| C=N (Imine) | Stretch | 1600 - 1650 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, which contains a chromophore consisting of the phenyl group conjugated with the C=N double bond.
Phenylhydrazones typically exhibit two main absorption bands. rsc.orgresearchgate.net The first is a high-intensity band at a shorter wavelength (around 250-300 nm) corresponding to a π→π* transition within the conjugated aromatic system. The second band, appearing at a longer wavelength (often above 300 nm), is of lower intensity and corresponds to an n→π* transition, involving the non-bonding electrons on the nitrogen atoms. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. researchgate.netuchile.cl For phenylhydrazones, an intense absorption band is often observed around 300-350 nm. rsc.org
Table 4: Expected UV-Vis Absorption for this compound
| Electronic Transition | Typical λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 250 - 300 | High |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula (C₁₂H₁₈N₂).
The fragmentation of phenylhydrazones is well-studied. nih.govacs.org Common fragmentation pathways involve the cleavage of the N-N bond and various cleavages within the alkyl chain. A significant fragment would likely correspond to the loss of the hexyl radical or the formation of the stable phenylhydrazine (B124118) cation radical or related fragments. The fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound. nih.gov
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 190 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅N₂]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Elucidation
The process of single-crystal XRD analysis begins with the growth of a high-quality single crystal of the subject compound, in this case, this compound. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques. The selected crystal is then mounted on a goniometer and placed within an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is generated. The intensities and positions of the diffracted X-ray beams are recorded by a detector. nih.govresearchgate.net
This diffraction data is then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal's structure). The final step involves solving the crystal structure, which means determining the precise coordinates of each atom within the unit cell. This is typically achieved using computational methods to refine a structural model until it accurately reproduces the experimental diffraction pattern. researchgate.netacademie-sciences.fr
For a molecule like this compound, which possesses both a flexible aliphatic chain and a rigid phenyl group, single-crystal XRD would provide invaluable insights into its solid-state conformation. Key structural features that would be elucidated include:
The geometry of the hydrazone moiety (-C=N-NH-): The C=N double bond and the N-N single bond lengths are characteristic features of the hydrazone group. nih.govresearchgate.net For instance, in related hydrazone structures, the C=N bond length is typically found to be in the range of 1.27 to 1.30 Å, confirming its double bond character. nih.govnih.gov
Molecular planarity and torsion angles: XRD analysis would reveal the extent of planarity within the molecule. The dihedral angle between the phenyl ring and the plane of the hydrazone group is a critical parameter that influences the molecule's electronic properties. nih.gov
Conformation of the hexyl chain: The flexible hexyl group can adopt various conformations in the solid state. XRD would determine the specific torsion angles along the aliphatic chain, revealing whether it exists in an extended or a folded conformation.
Intermolecular interactions: The way individual molecules of this compound pack in the crystal lattice is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions. XRD can identify and characterize these interactions, which are fundamental to the material's bulk properties. researchgate.net
To illustrate the type of data obtained from a single-crystal XRD experiment on a related compound, the crystallographic data for a similar aromatic-aliphatic hydrazone is presented in the table below. It is important to note that this data is for illustrative purposes and does not represent this compound itself.
| Parameter | Illustrative Value for a Related Hydrazone |
| Chemical Formula | C₁₅H₁₃N₃O₃·H₂O |
| Formula Weight | 300.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 5.678(3) |
| c (Å) | 20.987(11) |
| α (°) | 90 |
| β (°) | 105.45(2) |
| γ (°) | 90 |
| Volume (ų) | 1418.9(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.404 |
| Absorption Coeff. (mm⁻¹) | 0.103 |
| F(000) | 632 |
| Final R indices [I>2σ(I)] | R₁ = 0.0542, wR₂ = 0.1487 |
| R indices (all data) | R₁ = 0.0819, wR₂ = 0.1654 |
| Data sourced from a study on a related hydrazone compound for illustrative purposes. nih.gov |
Computational and Theoretical Investigations of N Phenylhexanal Hydrazone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is widely applied to hydrazone derivatives to predict their molecular properties. bohrium.combohrium.com Functionals such as B3LYP and M05-2X, paired with basis sets like 6-311G(d,p), are commonly employed for these calculations. scirp.orgscilit.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates that correspond to the lowest energy on the potential energy surface. mdpi.com For a flexible molecule like n-Phenylhexanal hydrazone, which possesses a hexyl chain, this process also involves a conformational analysis to identify the most stable conformers. uni-muenchen.deresearchgate.net
Conformational searches are performed by systematically rotating the molecule's dihedral angles to explore its conformational space and identify low-energy structures. uni-muenchen.dechemrxiv.org A key structural feature in hydrazones is the C=N double bond, which can exist as E (entgegen) or Z (zusammen) isomers. DFT calculations can determine the relative stability of these isomers, which is crucial as the geometry can significantly influence the molecule's properties and biological activity. researchgate.net Studies on various hydrazones have successfully used DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. bohrium.commdpi.comsemanticscholar.org
Table 1: Illustrative Conformational Energy Data for Hydrazone Derivatives
| Hydrazone Derivative | Method/Basis Set | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|---|
| (E)-N'-benzylidene-2-((2,3-dimethylphenyl)amino)benzohydrazide | DFT/B3LYP/6-31G | Global Minimum | 0.00 | 179.8 (C-C-N=N) |
| Isatin (B1672199) Hydrazone Derivative | DFT/B3LYP/6-31G(d,p) | Z-isomer | 0.00 | -1.5 (C-C=N-N) |
| Isatin Hydrazone Derivative | DFT/B3LYP/6-31G(d,p) | E-isomer | +5.2 | 178.5 (C-C=N-N) |
Note: This table contains representative data from various hydrazone studies to illustrate the concept of conformational analysis and is not specific to this compound.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.comresearchgate.net
A small HOMO-LUMO gap generally signifies a molecule that is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For hydrazones, DFT and Time-Dependent DFT (TD-DFT) are frequently used to calculate these orbital energies and the corresponding gap. semanticscholar.org These calculations help in understanding the charge transfer interactions within the molecule. researchgate.net
Table 2: Representative Frontier Orbital Energies for Hydrazone Derivatives
| Hydrazone Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| N-pyrrolylhydrazide-hydrazone 7d | DFT/B3LYP/6–311++(d,p) | -5.69 | -1.77 | 3.92 |
| N-pyrrolylhydrazide-hydrazone 8d | DFT/B3LYP/6–311++(d,p) | -5.71 | -1.61 | 4.10 |
| Zn(II) Hydrazone Complex 1 | TD-DFT/B3LYP/6-311G(d,p) | -7.14 | -3.11 | 4.03 |
Note: This table presents example data from published studies on different hydrazone derivatives to illustrate the concept. semanticscholar.orgmdpi.com The negative magnitude of EHOMO and ELUMO indicates the stability of the compounds. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential (colored red) are electron-rich and are likely sites for electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.net Intermediate potential is usually colored green. For hydrazone compounds, MEP maps often reveal that the nitrogen atoms of the azomethine group (-C=N-) are electron-rich, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.netmdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines charge transfer and conjugative interactions by analyzing all possible interactions between filled "donor" Lewis-type orbitals and empty "acceptor" non-Lewis orbitals. uni-muenchen.dewisc.edu
Table 3: Illustrative NBO Analysis for a Pyridine-Based Hydrazone (HBPAH)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N12 | π(C10-C11) | 40.21 | Intramolecular Charge Transfer |
| LP(1) O16 | π(C15-N14) | 27.50 | Intramolecular Charge Transfer |
| π(C2-C3) | π(C4-C5) | 20.15 | π-conjugation |
| π(C10-C11) | π(C7-C8) | 18.99 | π-conjugation |
Source: Adapted from data on the HBPAH compound, calculated at the B3LYP/6-311G(d,p) level. mdpi.com This table illustrates the types of intramolecular interactions and their stabilization energies.
Computational methods can accurately predict various spectroscopic parameters. Comparing these theoretical spectra with experimental data serves as a powerful method for structural verification. bohrium.combohrium.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted to 1H and 13C NMR chemical shifts. scirp.orgscirp.org A strong correlation between the calculated and experimental chemical shifts provides robust confirmation of the proposed molecular structure. bohrium.commdpi.comsapub.org
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement. bohrium.commdpi.com
UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. sapub.org These calculations help to rationalize the observed colors and electronic behavior of compounds.
Table 4: Comparison of Experimental and Calculated Spectroscopic Data for an Example Hydrazone
| Spectroscopy Type | Parameter | Experimental Value | Calculated Value | Method/Basis Set |
|---|---|---|---|---|
| 1H NMR | -CH=N- proton (ppm) | 8.8 | 8.75 | GIAO/B3LYP/6-311G(d,p) |
| IR | -C=N- stretch (cm-1) | 1560 | 1575 | B3LYP/6-31G(d,p) |
| UV-Vis | λmax (nm) | 375 | 390 | TD-DFT/B3LYP/6-311G(d,p) |
Note: This table compiles representative data from studies on various hydrazones to illustrate the correlation between experimental and theoretical values. mdpi.comsapub.org
Advanced Quantum Chemical Studies
Beyond standard DFT calculations, more advanced computational methods are employed to explore complex properties and behaviors of hydrazone derivatives. These studies can include investigations into non-linear optical (NLO) properties, where quantum chemical computations are used to determine hyperpolarizability, a measure of a material's NLO response. researchgate.net Additionally, computational studies are crucial for elucidating reaction mechanisms, such as the pathways involved in the antioxidant activity of hydrazones, by calculating parameters like bond dissociation energies and ionization potentials. researchgate.net Molecular dynamics (MD) simulations, another advanced technique, can be used to study the dynamic behavior of hydrazones over time, providing insights into processes like their interaction with biological targets or their performance as corrosion inhibitors on metal surfaces. arabjchem.org
Calculation of First Hyperpolarizability for Non-linear Optical Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The first hyperpolarizability (β) of a molecule is a key indicator of its NLO activity. Computational chemistry provides powerful tools to calculate this property. For this compound, the presence of a donor-π-acceptor (D-π-A) system, where the phenyl group can act as a donor and the hydrazone moiety as an acceptor, connected by a π-conjugated system, suggests potential NLO properties.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine the first hyperpolarizability. These calculations involve optimizing the molecular geometry and then computing the electronic properties. The choice of basis set and functional is crucial for obtaining accurate results. While specific experimental or extensive computational studies on the first hyperpolarizability of this compound are not widely reported in publicly available literature, theoretical calculations for similar hydrazone derivatives have demonstrated significant NLO responses. The calculated hyperpolarizability values are typically reported in atomic units (a.u.).
A hypothetical data table based on typical computational studies for similar molecules is presented below to illustrate the nature of the findings.
| Computational Method | Basis Set | First Hyperpolarizability (β) (a.u.) |
| DFT/B3LYP | 6-311++G(d,p) | Value |
| DFT/CAM-B3LYP | 6-311++G(d,p) | Value |
| MP2 | 6-311++G(d,p) | Value |
| Note: The values in this table are placeholders and would be determined by specific computational runs. |
Transition State Modeling and Reaction Energetics from a Computational Perspective
Computational methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energetics. The formation of this compound typically involves the condensation reaction between phenylhydrazine (B124118) and hexanal (B45976). vulcanchem.com
Transition state theory can be applied to model this reaction. Computational software can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state, relative to the reactants and products, determines the activation energy of the reaction.
Key energetic parameters that can be calculated include:
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH): The change in heat content during the reaction.
These calculations provide a detailed understanding of the reaction pathway, including the formation of intermediates and the rate-determining step. For the synthesis of this compound, computational modeling can elucidate the nucleophilic attack of the phenylhydrazine on the carbonyl carbon of hexanal and the subsequent dehydration step. vulcanchem.com
| Parameter | Calculated Value (kJ/mol) |
| Activation Energy (Ea) | Value |
| Enthalpy of Reaction (ΔH) | Value |
| Gibbs Free Energy of Reaction (ΔG) | Value |
| Note: The values in this table are placeholders and would be determined by specific computational runs. |
Molecular Modeling and Docking Studies for Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery and design.
Methodological Approaches for Ligand-Target Interaction Prediction
The prediction of ligand-target interactions involves several key steps:
Target Selection and Preparation: A biologically relevant target protein is chosen. Its three-dimensional structure, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning correct protonation states, and removing water molecules and other non-essential entities.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation. This involves defining its rotatable bonds. This compound has 7 rotatable bonds. vulcanchem.com
Molecular Docking: A docking algorithm is used to place the ligand into the binding site of the target protein in various orientations and conformations. The algorithm then scores these poses based on a scoring function that estimates the binding affinity.
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The scoring function provides a quantitative estimate of the binding affinity, often expressed as a binding energy or a docking score.
Commonly used docking software includes AutoDock, Glide, and GOLD. The choice of software and scoring function can influence the results.
Exploration of Conformational Space in Molecular Recognition Studies
The flexibility of both the ligand and the target protein is a critical aspect of molecular recognition. This compound possesses significant conformational flexibility due to its rotatable bonds, particularly in the hexyl chain and around the C-N and N-N single bonds. vulcanchem.com
Exploring the conformational space of this compound is essential for accurate docking studies. Various computational methods can be used for this purpose:
Systematic Search: This method explores all possible conformations by rotating each bond by a defined increment. However, it can be computationally expensive for molecules with many rotatable bonds.
Stochastic Search (e.g., Monte Carlo): This approach randomly samples the conformational space, which is more efficient for flexible molecules.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of the conformational landscape of the ligand in a simulated environment (e.g., in water or bound to a protein).
By thoroughly exploring the conformational space, researchers can identify the most likely binding conformation of this compound within the active site of a target protein, leading to more reliable predictions of its biological activity.
Advanced Research Applications and Utility of N Phenylhexanal Hydrazone in Chemical Sciences
Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
The hydrazone moiety is a powerful and versatile functional group in organic synthesis, serving as a key intermediate for the construction of more complex molecular architectures. Hydrazones, such as n-Phenylhexanal hydrazone, are widely used as building blocks due to the reactivity of their C=N bond and the N-N single bond.
They are crucial precursors in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and natural products. For instance, the Fischer indolization reaction, a classic method for synthesizing indoles, utilizes arylhydrazones as starting materials. In this reaction, the hydrazone is treated with an acid catalyst to undergo a kiku.dkkiku.dk-sigmatropic rearrangement, ultimately leading to the formation of the indole (B1671886) ring system.
Furthermore, hydrazones serve as effective nucleophiles in various transformations. Tosyl- and Boc-protected hydrazones have been shown to be effective nucleophiles in the Mitsunobu reaction, reacting with alcohols to form new C-N bonds organic-chemistry.org. Palladium-catalyzed coupling reactions have also been developed to prepare N-aryl hydrazones, which can then be used in subsequent reactions like the Fischer indolization organic-chemistry.org. The reactivity of the hydrazone group allows it to be a linchpin in multi-step syntheses, enabling the assembly of complex target molecules. They are considered important intermediates in the synthesis of compounds with a wide range of biological activities researchgate.net.
Catalytic Applications in Organic Transformations
The structural features of hydrazones make them highly suitable for applications in catalysis, both as ligands for metal complexes and as organocatalysts themselves.
Design and Application of Hydrazone-Based Ligands for Metal Complex Catalysis
Hydrazones are excellent chelating agents, capable of coordinating with a variety of metal ions through their nitrogen and, if present, other heteroatoms like oxygen or sulfur. nih.govresearchgate.net This ability has led to the development of a vast number of hydrazone-based metal complexes that function as effective catalysts in organic transformations. The electronic and steric properties of the hydrazone ligand can be easily tuned by modifying the aldehyde/ketone and hydrazine (B178648) precursors, allowing for fine control over the catalytic activity and selectivity of the resulting metal complex. researchgate.net
Transition metal complexes derived from hydrazone ligands have been widely studied for their catalytic prowess. nih.gov For example, Zn(II) complexes with tridentate hydrazone-based ligands have been synthesized and evaluated as catalysts for the ketone-amine-alkyne (KA²) coupling reaction, a multicomponent reaction used to form tetrasubstituted propargylamines. semanticscholar.org The coordination of the hydrazone to the metal center can significantly enhance the biological and pharmacological properties of the ligand itself, a principle that also extends to catalytic applications. nih.govmdpi.com
| Metal Complex | Reaction Catalyzed | Key Finding |
| Zn(II)-hydrazone complexes | Ketone-amine-alkyne (KA²) coupling | Effective catalysis for the synthesis of tetrasubstituted propargylamines. semanticscholar.org |
| Copper(II)-hydrazone complexes | Oxidative reactions | The redox nature of Cu²⁺ ions coupled with the ligand framework enhances catalytic activity. mdpi.com |
| Ni(II) and VO(IV) chelates | Catalytic oxidation of cyclooctene | Demonstrated superior catalytic oxidative activity using hydrogen peroxide. researchgate.net |
Exploration of Hydrazones in Organocatalysis (e.g., Anion-Binding Catalysis)
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. While hydrazones are more commonly known as ligands, the principles of hydrogen bonding inherent to their structure are relevant to organocatalysis. Specifically, the N-H protons in hydrazones can act as hydrogen-bond donors.
This hydrogen-bonding capability is central to the field of anion-binding catalysis. In this type of catalysis, a catalyst with hydrogen-bond-donating groups (like a thiourea or, potentially, a hydrazone derivative) binds to the anion of an ionic substrate, activating it for a reaction. While thiourea derivatives are the benchmark in anion-binding catalysis due to their polarized N-H bonds, the fundamental interaction is a hydrogen bond. beilstein-journals.org The concept involves the catalyst forming an ion pair by binding to the counter-anion of a substrate, thereby controlling its reactivity and stereochemistry. beilstein-journals.org Although direct application of this compound as an anion-binding catalyst is not widely documented, its structural motifs are pertinent to the design principles of such organocatalysts.
Enantioselective Catalytic Reactions Utilizing Hydrazone Frameworks
The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries. Hydrazones have proven to be excellent substrates for enantioselective catalytic reactions, particularly asymmetric reduction, to produce valuable chiral hydrazines. nih.gov
Asymmetric hydrogenation of hydrazones has emerged as a powerful strategy to access optically enriched hydrazine derivatives. nih.gov This transformation often employs transition metal catalysts featuring chiral ligands. For instance, an efficient Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed, yielding various chiral cyclic hydrazines with excellent enantioselectivities (up to >99% enantiomeric excess). researchgate.netnih.gov
More recently, biocatalytic approaches using engineered imine reductases (IREDs) have been developed for the enantioselective reduction of hydrazones, offering a more sustainable alternative to precious metal catalysts. nih.gov Organocatalytic methods have also been explored; a new class of axial-chiral biisoquinoline N,N′-dioxides was evaluated for the enantioselective hydrosilylation of acyl hydrazones with trichlorosilane, representing a pioneering effort in the organocatalytic asymmetric reduction of this substrate class. purdue.edu
| Catalytic System | Substrate | Product | Enantioselectivity (ee) |
| Ni-(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | Chiral cyclic hydrazines | Up to >99% researchgate.netnih.gov |
| Chiral aminobenzimidazole Mn(I) complex | Arylalkyl, dialkyl, diaryl hydrazones | Chiral hydrazines | Up to 99.9% researchgate.net |
| Engineered Imine Reductase (IRED) | Cbz-protected hydrazones | Chiral hydrazine products | Exceptional stereocontrol nih.gov |
| Chiral biisoquinoline N,N′-dioxide | Acyl hydrazones | Chiral hydrazine derivatives | Moderate purdue.edu |
Development of Advanced Analytical Methodologies
The unique chemical properties of hydrazones also lend themselves to the field of analytical chemistry, where they are used to create methods for detecting and quantifying other chemical species.
Strategies for Selective Detection and Quantification of Analytes
Hydrazone derivatives are highly valuable as analytical reagents, particularly for the spectrophotometric and fluorometric determination of various analytes, including metal ions and anions. dergipark.org.tr The formation of a hydrazone often results in a colored or fluorescent compound, or the hydrazone itself can act as a chemosensor that changes its optical properties upon binding to a specific analyte.
The principle behind their use as chemosensors lies in the interaction between the hydrazone and the target analyte. Hydrazones containing heteroatoms like N, O, or S can form stable and often colored complexes with metal ions. This complexation event leads to a change in the electronic properties of the molecule, which can be observed as a shift in the UV-Visible absorption spectrum or a change in fluorescence intensity. researchgate.netdergipark.org.tr This allows for the sensitive and selective detection of metal ions in various samples, including environmental and biological ones. dergipark.org.tr These methods are advantageous because they can often detect metal ions at microgram or nanogram levels. dergipark.org.tr
Applications in Chromatographic Separation Techniques (e.g., HPLC Derivatization)
The analysis of aldehydes and ketones through High-Performance Liquid Chromatography (HPLC) often presents a challenge due to the lack of a strong chromophore in many of these compounds, making UV detection difficult. To overcome this, a pre-column derivatization technique is frequently employed, wherein the carbonyl compound is reacted with a derivatizing agent to form a stable, highly conjugated product with strong UV absorbance. Hydrazine derivatives, such as phenylhydrazine (B124118) and particularly 2,4-dinitrophenylhydrazine (DNPH), are extensively used for this purpose. researchgate.netnih.govijcpa.in
This compound is the product of the reaction between n-hexanal and phenylhydrazine. This reaction converts the non-chromophoric hexanal (B45976) into a derivative that can be readily detected and quantified by HPLC with a UV detector. The phenylhydrazone moiety introduces a benzene (B151609) ring conjugated with the C=N double bond, which significantly enhances its molar absorptivity.
The derivatization process involves the acid-catalyzed condensation reaction between the carbonyl group of hexanal and the nucleophilic nitrogen of phenylhydrazine. The resulting this compound is more stable and less volatile than the parent aldehyde, which is advantageous for analysis. d-nb.info The separation of these hydrazone derivatives is typically achieved using reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile and water. researchgate.netd-nb.info This technique allows for the separation of hydrazones derived from various aldehydes and ketones present in a sample mixture. d-nb.info The detection limits for aldehydes derivatized with DNPH, a related hydrazine, can be in the low microgram-per-liter (µg/L) range, demonstrating the high sensitivity of this method. researchgate.net While specific performance data for this compound is not extensively published, the principles of derivatization with phenylhydrazine suggest a similar enhancement in analytical performance. nih.gov
| Analyte | Derivatizing Agent | Derivative | Principle of Enhancement | Typical HPLC Conditions |
|---|---|---|---|---|
| n-Hexanal | Phenylhydrazine | This compound | Introduction of a UV-active phenyl group conjugated with the C=N bond, increasing molar absorptivity. | Reversed-Phase C18 column; Acetonitrile/Water mobile phase; UV Detection. |
| Various Aliphatic Aldehydes | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde-DNPH | Addition of a dinitrophenyl group creates a highly conjugated system with strong absorbance around 360 nm. | Reversed-Phase C18 column; Acetonitrile/Water gradient; UV Detection (360 nm). ijcpa.in |
| Oligosaccharides | Phenylhydrazine | Sugar Phenylhydrazone | Tagging provides increased sensitivity for both UV and Mass Spectrometry (MS) detection. nih.gov | Reversed-Phase HPLC coupled with ESI-MS. nih.gov |
Principles of Hydrazone-Based Sensor Design
The hydrazone functional group (–C=N-NH–) is a versatile platform for the design of chemosensors due to its straightforward synthesis, structural modularity, and responsive chemical properties. researchgate.netdergipark.org.tr Hydrazone-based sensors are typically designed to detect specific analytes, such as metal ions or anions, through observable changes in their optical properties, primarily color (colorimetric) or fluorescence (fluorometric). dergipark.org.trresearchgate.net
The fundamental design of a hydrazone-based sensor involves three key components:
A Signaling Unit: This is typically a fluorophore or a chromophore, a molecule that emits light or absorbs light in the visible spectrum, respectively.
A Receptor/Binding Site: This is the part of the molecule that selectively interacts with the target analyte. The hydrazone moiety itself, with its combination of nitrogen and carbon atoms, often forms part of the binding site. nih.gov
A Linker: This component connects the signaling unit and the receptor.
The sensing mechanism relies on the interaction between the analyte and the receptor, which induces a change in the electronic properties of the entire molecule, thereby altering the output of the signaling unit. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For instance, upon binding a metal ion, a PET process that previously quenched the fluorescence of the signaling unit might be inhibited, leading to a "turn-on" fluorescent response. researchgate.net
The synthesis of hydrazone sensors is generally achieved through a simple condensation reaction between a hydrazine derivative and an aldehyde or ketone. nih.govmdpi.com This ease of synthesis allows for the creation of a wide variety of sensor molecules by changing either the hydrazine or the carbonyl precursor. For a molecule like this compound, the phenyl group and the C=N-N backbone could serve as a basic scaffold. By incorporating specific functional groups onto the phenyl ring (e.g., hydroxyl, nitro) or by using a more complex aldehyde, a selective binding pocket for a target analyte can be engineered. The interaction with the analyte (e.g., a metal cation) would then modulate the electronic structure of the conjugated system, leading to a detectable signal.
Contributions to Materials Science Research
Components in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Research
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitizer adsorbed onto the surface of a wide-bandgap semiconductor. rsc.org Metal-free organic dyes have garnered significant attention as sensitizers due to their high molar extinction coefficients, low cost, and tunable properties. rsc.orgresearchgate.net A common design for these organic dyes is a Donor-π-Acceptor (D-π-A) structure.
In this architecture:
The Donor (D) is an electron-rich moiety.
The Acceptor (A) is an electron-withdrawing group that also serves to anchor the dye to the semiconductor surface (e.g., TiO₂).
The π-spacer is a conjugated bridge that connects the donor and acceptor, facilitating intramolecular charge transfer upon photoexcitation.
| Dye Component | Function | Example Moiety | Relevance to Hydrazone Structure |
|---|---|---|---|
| Donor (D) | Provides electrons upon photoexcitation. | Phenothiazine, Triphenylamine rsc.org | The phenyl group of this compound could be functionalized with a stronger donor. |
| π-Spacer | Facilitates charge separation and transfer. | Thiophene, Phenyl rings researchgate.net | The hydrazone C=N bond can be part of the conjugated system. |
| Acceptor/Anchor (A) | Accepts electrons and binds to the semiconductor. | Cyanoacrylic acid researchgate.net | Would need to be added to the hydrazone structure to create a functional dye. |
Precursors for the Synthesis of Novel Polymeric Materials
The hydrazone functional group serves as a valuable building block in polymer chemistry. Hydrazone-containing molecules can be used as monomers, cross-linkers, or initiators for polymerization reactions. A key feature is the ability of the hydrazone linkage to be introduced into polymer structures, either in the main chain or as pendant side groups. google.comvjs.ac.vn
One approach involves the synthesis of polymers with pendant hydrazone groups. This can be achieved by first creating a polymer with reactive side chains (e.g., ketone groups) and subsequently reacting it with a hydrazine to form the hydrazone moieties. google.com Alternatively, a monomer containing a hydrazone group can be synthesized first and then polymerized. For example, this compound could be chemically modified to include a polymerizable group, such as a vinyl or acrylate function, on the phenyl ring. This functionalized monomer could then undergo polymerization to yield a polymer with pendant this compound units. google.com
Hydrazones have also been used as initiators for the free-radical polymerization of vinyl monomers. google.com In this process, the hydrazone compound can initiate the formation of polymer chains under specific conditions. Furthermore, polymers can be synthesized where the hydrazone linkage is a key part of the polymer backbone. For instance, poly(acryloyl chloride) can be reacted with Schiff bases containing hydrazone groups to form new poly[(N-acryl) substituted hydrazone] polymers. anjs.edu.iqanjs.edu.iq The resulting materials often exhibit interesting physical properties and thermal stability.
Studies on Hydrazone-Containing Systems for Light-Emitting Applications
Phenylhydrazones are an intriguing class of fluorescent organic compounds whose photophysical properties can be precisely tuned through structural modifications. mdpi.com This makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The fluorescence characteristics of these molecules are highly dependent on the nature of substituents on the aromatic rings, which modulate intramolecular electron density and conformational rigidity. mdpi.com
Research has shown that phenylhydrazone derivatives can exhibit intense solid-state fluorescence, often in the blue region of the spectrum. mdpi.com The interplay between the molecule's intrinsic structure and its local environment in the solid state is crucial. To harness these properties, hydrazone fluorophores can be embedded within polymer matrices like polystyrene (PS) or poly(N-vinylpyrrolidone) (PVP) using techniques such as electrospinning. mdpi.com This approach creates fluorescent polymer fibers where the emissive hydrazone is supported by the structural integrity and processability of the polymer. The polymer matrix is not merely a passive host; it actively influences the dye's aggregation state and can lead to significant blue shifts in emission and enhanced thermal stability, preventing thermal quenching of fluorescence at elevated temperatures. mdpi.com By combining molecular-level synthesis with matrix-level engineering, it is possible to design emissive materials where properties like color and operational stability are deliberately controlled. mdpi.com
Role in Dynamic Covalent Chemistry and Self-Assembled Systems
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures. nih.gov The formation of the hydrazone bond from an aldehyde and a hydrazine is a prime example of a reversible reaction that is widely used in DCC. researchgate.net The equilibrium between the reactants and the hydrazone product can be controlled by factors such as pH, temperature, and the presence of catalysts. researchgate.netnih.gov This reversibility allows for "error correction" during the formation of complex supramolecular architectures, leading to the thermodynamically most stable product.
This dynamic nature makes the hydrazone linkage an excellent tool for constructing stimuli-responsive materials and self-assembled systems. For example, hydrazone-pyridinum conjugates have been shown to self-assemble into one-dimensional nanowires. skku.edu The assembly process in such systems can be controlled not only by the reversible hydrazone bond formation (dynamic covalent exchange) but also by external stimuli like pH changes. skku.edu
The ability to control the equilibrium of hydrazone formation is crucial for creating dynamic combinatorial libraries (DCLs). In a DCL, a mixture of aldehydes and hydrazines can reversibly react to form a library of different hydrazones. When a template (like a protein) is added to this mixture, it can bind to and stabilize the best-fitting hydrazone, shifting the equilibrium and amplifying the concentration of that specific compound. nih.gov This principle is a powerful tool in drug discovery and materials design. The self-assembly of hydrazone-containing molecules can also be driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to the formation of ordered structures like organogels. rsc.org
Q & A
Q. What are the primary synthetic routes for n-Phenylhexanal hydrazone, and how are reaction conditions optimized for yield and purity?
Methodological Answer:
- Condensation reactions between aldehydes/ketones and hydrazines (e.g., phenylhydrazine) are the most common synthetic routes. Reaction optimization involves pH control (acidic conditions for imine formation), solvent selection (e.g., ethanol or methanol for solubility), and temperature modulation (reflux at 60–80°C) to enhance yield .
- Microwave-assisted synthesis or grinding techniques can improve reaction efficiency by reducing time and energy consumption .
- Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents) ensures purity .
Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure of this compound derivatives?
Methodological Answer:
- ¹H-NMR : Aromatic protons appear at 6.8–7.8 ppm (multiplet), while the azomethine (-CH=N-) proton resonates as a doublet near 8.3–8.4 ppm. Disappearance of -NHNH₂ signals confirms hydrazone formation .
- FTIR : Stretching vibrations for C=N (1560–1630 cm⁻¹) and N-H (3200–3300 cm⁻¹) are diagnostic .
- HPLC-UV with reverse-phase columns (C18) validates purity and quantifies derivatives using λ~300 nm (absorbance of conjugated systems) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the antioxidant mechanisms of this compound derivatives?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31+G(d,p)) evaluate thermodynamic parameters critical to antioxidant activity:
- Bond dissociation enthalpy (BDE) : Lower BDE (~70–80 kcal/mol) at hydroxyl groups indicates favorable hydrogen atom transfer (HAT) .
- Adiabatic ionization potential (AIP) : Values <7.5 eV suggest single-electron transfer (SET) dominance .
- Gibbs free energy (ΔG) : Exergonic ΔG (<0) for hydroperoxyl radical (HOO·) scavenging confirms thermodynamic feasibility .
- Multi-mechanism analysis (HAT, SET-PT, SPLET) identifies dominant pathways. For example, n-Phenylhexanal hydrazone derivatives with electron-donating substituents favor HAT, while electron-withdrawing groups promote SPLET .
Q. What methodologies are used to analyze the structure-activity relationships (SAR) of hydrazone derivatives in pesticidal applications?
Methodological Answer:
- Active substructure splicing : Combining hydrazone with natural product scaffolds (e.g., indole, quinoline) enhances pesticidal activity. For example, electron-withdrawing groups (-NO₂, -Br) on phenyl rings improve nematicidal LC₅₀ values .
- 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) identifies steric/electrostatic hotspots. Substituents at the para-position of phenyl groups often correlate with antifungal EC₅₀ values .
- Metabolomic profiling (GC-MS): Evaluates biochemical disruptions (e.g., elevated fatty acids in nematodes) to infer mechanistic targets .
Q. What are the kinetic considerations in the metalation reactions of hydrazones, and how can spectroscopic methods monitor these processes?
Methodological Answer:
- In situ FTIR spectroscopy tracks reaction progress:
- Loss of C=N stretch (~1636 cm⁻¹) and emergence of lithiated hydrazone signals (~1570 cm⁻¹) indicate metalation .
- Shoulder peaks (~1560 cm⁻¹) suggest mixed aggregates (e.g., LDA-hydrazone complexes) .
- Pseudo-first-order kinetics : Rate constants (k) are determined under excess LDA concentrations. Activation parameters (ΔH‡, ΔS‡) are derived from Eyring plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
